molecular formula C23H27N3O4S2 B2386022 (Z)-4-(azepan-1-ylsulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 533869-12-4

(Z)-4-(azepan-1-ylsulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2386022
CAS No.: 533869-12-4
M. Wt: 473.61
InChI Key: MWICMKBKRKETDT-VHXPQNKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-(azepan-1-ylsulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound featuring a benzothiazole core substituted with ethoxy and methyl groups at positions 4 and 3, respectively. The molecule also contains a sulfonamide-linked azepane ring and a benzamide moiety. The compound’s synthesis likely involves multi-step reactions, including sulfonylation, cyclization, and amidation, as inferred from analogous synthetic pathways in related studies .

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c1-3-30-19-9-8-10-20-21(19)25(2)23(31-20)24-22(27)17-11-13-18(14-12-17)32(28,29)26-15-6-4-5-7-16-26/h8-14H,3-7,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWICMKBKRKETDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-4-(azepan-1-ylsulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₉H₃₁N₃O₂S
  • IUPAC Name : (Z)-4-(azepan-1-ylsulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

This structure features an azepan ring, a sulfonamide group, and a substituted benzamide moiety, which contribute to its biological properties.

Research indicates that the compound acts primarily as a receptor agonist , particularly targeting the PGI2 receptor . This receptor is known for its role in vasodilation and inhibition of platelet aggregation, suggesting potential applications in cardiovascular therapies .

Pharmacological Effects

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in vitro, indicating potential use in treating inflammatory diseases.
  • Neuroprotective Effects : Some investigations have hinted at neuroprotective properties, possibly through modulation of neurotransmitter systems.

Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Study 1 : In vitro assays demonstrated that the compound inhibited the growth of human cancer cell lines with IC50 values ranging from 5 to 15 µM. The study highlighted the importance of the azepan moiety in enhancing cytotoxicity .
  • Study 2 : A pharmacokinetic study in animal models showed that the compound is well absorbed and has a half-life suitable for therapeutic use. The study emphasized its potential for chronic administration in treating diseases like cancer and inflammation .

Comparative Data Table

Biological ActivityObserved EffectReference
Antitumor ActivityIC50 = 5-15 µM
Anti-inflammatoryReduced cytokine levels
Neuroprotective EffectsModulation of neurotransmitters

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, including:

  • Anticancer Properties :
    • Mechanism : Induces apoptosis in cancer cells via caspase pathway activation.
    • Case Study : A study demonstrated significant reduction in cell viability across various cancer cell lines, suggesting its potential as a lead for new anticancer drugs.
  • Antimicrobial Activity :
    • Mechanism : Disrupts bacterial cell wall synthesis.
    • Case Study : In vitro assays showed effectiveness against several bacterial strains, indicating its potential as an antibiotic candidate.
  • Urease Inhibition :
    • Mechanism : Binds to urease enzymes at non-metallic active sites.
    • Case Study : Molecular docking studies highlighted strong hydrogen bonding interactions, suggesting applications in treating infections caused by urease-producing bacteria.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionCase Study Findings
AnticancerInduces apoptosis via caspase activationSignificant reduction in viability of cancer cells
AntimicrobialDisruption of bacterial cell wall synthesisEffective against multiple bacterial strains
Urease InhibitionBinding to urease enzymesStrong hydrogen bonding interactions noted

Case Study 1: Anticancer Properties

A detailed investigation into the compound's anticancer effects revealed that it significantly reduced cell viability in various cancer types. The mechanism was linked to the activation of apoptotic pathways, particularly through caspase enzymes. This suggests that the compound could be developed into a novel anticancer agent.

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that the compound exhibited notable antimicrobial activity against several strains of bacteria. The disruption of bacterial cell wall synthesis was identified as the primary mechanism, highlighting its potential as an effective antibiotic.

Case Study 3: Urease Inhibition

Research focused on the inhibition of urease enzymes showed that the compound effectively binds to the active site, preventing enzyme activity. Molecular docking studies indicated that strong hydrogen bonding interactions were crucial for this inhibitory effect, suggesting therapeutic applications in managing infections related to urease-producing bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous Benzothiazole Derivatives

  • (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS: 1007540-88-6) :
    This compound () shares the benzothiazole core and azepane sulfonyl group but differs in substituents: a 3-ethyl-4-fluoro group replaces the 4-ethoxy-3-methyl group in the target compound. The fluorine atom may enhance electronegativity and metabolic stability, while the ethyl group could increase lipophilicity compared to the methyl group .
  • 4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS: 850909-90-9): This analog () introduces a 6-ethoxy-3-ethyl substitution on the benzothiazole ring.

Heterocyclic Core Variations

  • 1,2,4-Triazole Sulfonyl Derivatives (): Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones replace the benzothiazole core with a triazole ring. The triazole’s smaller ring size and tautomeric behavior (thione vs. The absence of a benzamide moiety in these derivatives further differentiates their reactivity .
  • Naphthoquinone Thiazole Hybrid (): The compound N-((Z)-4-((3r,5r,7r)-adamantan-1-yl)-3-(3-amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiazol-2(3H)-ylidene)-2,6-difluorobenzamide incorporates an adamantyl group, which introduces significant steric bulk compared to the azepane sulfonyl group. This structural difference may influence membrane permeability and off-target interactions .

Substituent and Functional Group Comparisons

  • Ethyl Benzoate Derivatives (): Compounds like I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) feature ester groups instead of sulfonamides. The pyridazine ring in these derivatives introduces nitrogen-rich aromaticity, which could enhance π-π stacking interactions but reduce solubility relative to the azepane sulfonyl group .
  • (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide () :
    This compound’s (E)-stereochemistry and dioxothiazolidine moiety contrast with the (Z)-configuration and benzothiazole core of the target compound. The dioxothiazolidine group may confer distinct redox properties or tautomerization behavior .

Key Structural and Functional Differences

Feature Target Compound Analogous Compound Impact of Differences
Core Structure Benzothiazole 1,2,4-Triazole () Triazole’s smaller ring size may reduce steric hindrance but limit aromatic interactions.
Substituents 4-ethoxy-3-methyl on benzothiazole 3-ethyl-4-fluoro () Fluorine increases electronegativity; ethyl enhances lipophilicity.
Sulfonyl Group Azepane-1-ylsulfonyl Phenylsulfonyl () Azepane’s aliphatic chain may improve solubility and reduce crystallinity.
Stereochemistry (Z)-configuration (E)-configuration () Altered spatial arrangement affects binding to chiral targets.
Additional Moieties Benzamide Adamantyl () Adamantyl increases hydrophobicity and steric bulk.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions requiring precise control of parameters:

  • Reaction Conditions : Temperature (often 60–100°C), solvent polarity (e.g., DMF or THF), and pH (neutral to mildly basic) significantly impact yield. For example, sulfonylation steps may require anhydrous conditions to avoid hydrolysis .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is critical for isolating the Z-isomer .
  • Analytical Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) and 1H^1H/13C^{13}C NMR to confirm purity (>95%) and stereochemistry .

Q. How can structural elucidation be performed to confirm the Z-configuration?

  • X-ray Crystallography : Provides definitive proof of the Z-configuration by resolving the imine bond geometry .
  • NOESY NMR : Detects spatial proximity between the 4-ethoxy group and the benzo[d]thiazole ring, confirming the Z-conformation .
  • IR Spectroscopy : Identifies key functional groups (e.g., sulfonamide S=O stretch at ~1150–1250 cm1^{-1}) .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Enzyme Inhibition : Test against kinases or proteases using fluorometric assays (e.g., FRET-based) due to the sulfonamide group’s affinity for enzyme active sites .
  • Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive/negative strains, noting the thiazole moiety’s role in membrane disruption .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved?

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives from aggregation or solvent effects .
  • Target Engagement Studies : Use SPR (surface plasmon resonance) to measure binding kinetics (KDK_D) to suspected targets like tyrosine kinases .
  • Metabolite Screening : LC-MS/MS to identify degradation products that may interfere with assays .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., ATP-binding pockets), focusing on the azepane ring’s hydrophobic contacts .
  • QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent effects (e.g., 4-ethoxy vs. 4-methoxy) with activity .
  • MD Simulations : Analyze conformational stability of the Z-isomer in aqueous vs. lipid bilayer environments .

Q. What strategies mitigate challenges in scaling up synthesis?

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., sulfonylation) .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .
  • Byproduct Analysis : GC-MS to monitor impurities during scale-up, adjusting stoichiometry of amine coupling reagents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.